Elvitegravir is a potent HIV-1 integrase inhibitor with antiviral activity against both wild-type and drug-resistant strains of HIV-1. [] It is classified as an integrase strand transfer inhibitor (INSTI). [] In scientific research, Elvitegravir serves as a crucial tool for investigating the HIV-1 replication cycle, particularly the integration step. It is also used to explore the mechanisms of drug resistance and to develop new antiretroviral therapies.
One method for synthesizing Elvitegravir involves using an intermediate with a specific chemical structure. This intermediate, represented by FORMULA II and FORMULA III, contains a halogen atom (Cl, Br, or I). [] The detailed synthetic route and specific conditions are not elaborated upon in the provided abstracts.
The abstracts highlight that Elvitegravir undergoes extensive primary metabolism primarily through hepatic and intestinal cytochrome P450 3A (CYP3A). [] Additionally, secondary metabolism occurs via UDP-glucuronosyltransferase 1-1 and 1-3 (UGT1A1/3). [] Further details regarding specific chemical reactions and their parameters are not provided.
Elvitegravir functions by inhibiting the HIV-1 integrase enzyme, a viral enzyme essential for the integration of viral DNA into the host cell's genome. [, , ] Specifically, Elvitegravir binds to the integrase-DNA complex, selectively inhibiting the strand transfer reaction. [] This prevents the permanent integration of viral DNA, effectively blocking HIV-1 replication. [, , ]
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5